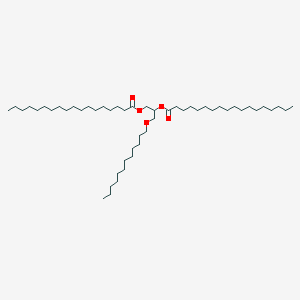

1-Dodecyl-2,3-distearoylglycerol

説明

特性

CAS番号 |

10322-32-4 |

|---|---|

分子式 |

C51H100O5 |

分子量 |

793.3 g/mol |

IUPAC名 |

(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 |

InChIキー |

PTFPZKGPJIEOSX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

同義語 |

Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester |

製品の起源 |

United States |

類似化合物との比較

Structural Variations in Triacylglycerols

1-Oleoyl-2,3-distearoylglycerol

- Structure : sn-1: Oleoyl (C18:1, unsaturated), sn-2/3: Stearoyl (C18:0).

- Key Differences : The unsaturated oleoyl chain at sn-1 introduces kinks in the fatty acid structure, reducing melting temperature compared to the fully saturated 1-dodecyl analog. This compound is associated with hepatic lipid accumulation reduction in metabolic studies .

- Applications : Used in studies on lipid metabolism and nutraceutical formulations .

1-Palmitoyl-2,3-distearoylglycerol

- Structure : sn-1: Palmitoyl (C16:0), sn-2/3: Stearoyl (C18:0).

- Key Differences : The shorter palmitoyl chain (C16 vs. C12) increases molecular symmetry but reduces hydrophobic interactions, leading to lower thermal stability. Research indicates its role in modulating liver triglyceride content .

2-Oleoyl-1,3-distearoylglycerol (SOS)

- Structure : sn-1/3: Stearoyl (C18:0), sn-2: Oleoyl (C18:1).

- Key Differences: Symmetric placement of stearoyl chains at sn-1/3 and unsaturated oleoyl at sn-2 enables SOS to form stable β-crystals, critical in cocoa butter for heat resistance and texture .

Functionalized Glycerides

1-Monomethoxypolyethyleneglycol-2,3-distearoylglycerol

- Structure : PEG-modified glyceride with stearoyl chains at sn-2/3 and a hydrophilic PEG group at sn-1.

- Key Differences: The PEG chain enhances aqueous solubility and stealth properties in nanocarriers, unlike the hydrophobic dodecyl group in 1-dodecyl-2,3-distearoylglycerol. This modification improves drug delivery efficacy but reduces lipid bilayer integration .

1-Dodecylpiperidine-2-thione

- Structure: Non-glyceride compound with a dodecyl chain attached to a heterocyclic ring.

Table 1: Comparative Analysis of Key Triacylglycerols

*Estimated based on analogous structures.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Dodecyl-2,3-distearoylglycerol, and which analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical esterification of glycerol with dodecyl and stearoyl groups. Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming regioselectivity of acyl groups (e.g., NMR distinguishes sn-1, sn-2, and sn-3 positions) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and acyl chain composition .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using lipid-specific staining (e.g., iodine vapor) .

Q. Which spectroscopic methods are most effective for characterizing the acyl chain arrangement in this compound?

- Methodological Answer :

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies ester carbonyl stretching (~1740 cm) and alkyl chain packing via CH symmetric/asymmetric stretches .

- NMR : Resolves olefinic protons (if unsaturated chains exist) and terminal methyl groups for chain-length confirmation .

Q. What chromatographic techniques are recommended for quantifying this compound in complex lipid mixtures?

- Methodological Answer :

- Reverse-Phase HPLC : Using C18 columns with evaporative light-scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-absorbing lipids .

- Gas Chromatography (GC) : After transesterification to fatty acid methyl esters (FAMEs) for acyl chain quantification .

Advanced Research Questions

Q. How can factorial design optimize esterification efficiency in the synthesis of this compound?

- Methodological Answer :

- Variable Selection : Key factors include temperature, molar ratio of fatty acids to glycerol, and catalyst concentration (e.g., lipase or acid catalysts) .

- Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., maximizing yield while minimizing acyl migration) .

- Validation : Confirm reproducibility across 3+ independent batches using ANOVA for statistical significance .

Q. In studies reporting conflicting data on the compound’s thermal stability, which experimental variables should be re-examined to resolve discrepancies?

- Methodological Answer :

- Purity Assessment : Impurities (e.g., free fatty acids) lower melting points; validate purity via HPLC or GC-MS .

- Differential Scanning Calorimetry (DSC) Protocols : Standardize heating rates (e.g., 5°C/min) and sample preparation (e.g., anhydrous conditions) to avoid artifacts .

- Environmental Controls : Humidity and oxygen exposure during testing can accelerate degradation; use inert atmospheres .

Q. How does this compound incorporation into lipid bilayers affect membrane fluidity, and which advanced techniques provide complementary insights?

- Methodological Answer :

- Fluorescence Anisotropy : Use probes like DPH or Laurdan to measure phase behavior changes in liposomes .

- Atomic Force Microscopy (AFM) : Visualizes nanoscale membrane rigidity and domain formation in supported lipid bilayers .

- Neutron Scattering : Resolves acyl chain packing density in multi-lamellar vesicles .

Q. What strategies mitigate acyl chain migration during long-term storage, and how should stability studies be designed?

- Methodological Answer :

- Storage Conditions : Use argon-purged vials at -80°C to prevent oxidation; avoid repeated freeze-thaw cycles .

- Stability Study Design :

- Time-Point Sampling : Test purity, acyl composition, and thermal properties at 0, 3, 6, and 12 months .

- Accelerated Aging : Expose samples to 40°C/75% RH for 6 weeks to predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。